molecular formula C12H20Cl2N2O B1485929 4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2097936-29-1

4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B1485929
CAS No.: 2097936-29-1
M. Wt: 279.2 g/mol
InChI Key: XCXLTMJXOPPHEF-UHFFFAOYSA-N
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Description

4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4 and a piperidin-4-ylmethoxy group at position 2. The dihydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

4-methyl-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-2-7-14-12(8-10)15-9-11-3-5-13-6-4-11;;/h2,7-8,11,13H,3-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXLTMJXOPPHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride, a derivative of pyridine and piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, anti-inflammatory effects, and the underlying mechanisms.

The compound has the following chemical properties:

  • Molecular Formula : C12H20Cl2N2O
  • Molecular Weight : 279.21 g/mol
  • CAS Number : 2097936-29-1

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Enterococcus faecalis8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

The compound demonstrated complete inhibition of bacterial growth at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

Fungal Strain MIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound could be beneficial in treating fungal infections .

Anti-inflammatory Effects

Preliminary studies indicate that this compound might possess anti-inflammatory properties, similar to well-known anti-inflammatory drugs like indomethacin. Further research is needed to quantify these effects and understand the mechanisms involved .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in bacterial cell wall synthesis and inflammatory pathways. The exact mechanism remains an area of active research .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on various piperidine derivatives, including this compound, showed promising results against resistant strains of bacteria, emphasizing the need for further investigation into their structure-activity relationships (SAR) .
  • Combination Therapy Research : Research exploring combination therapies with this compound alongside traditional antibiotics has indicated enhanced efficacy in reducing bacterial load in infected models .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been investigated for its potential therapeutic effects. Its structural similarity to other piperidine derivatives suggests it may exhibit significant biological activities.

Case Studies

  • Antidepressant Activity : Research indicates that compounds with piperidine moieties can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression. A study demonstrated that derivatives similar to this compound showed promising results in animal models of depression .
  • Anticancer Properties : Another study explored the cytotoxic effects of pyridine derivatives on various cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced apoptotic activity in tumor cells .

Pharmacology

The pharmacological profile of this compound suggests potential use in developing new drugs targeting neurological disorders.

Research Findings

  • Neuroprotective Effects : Investigations have shown that compounds with similar structures may protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease treatment .

Material Sciences

Beyond pharmacological applications, this compound can be explored in material sciences for its unique properties.

Applications

  • Polymer Chemistry : The incorporation of such pyridine derivatives into polymer matrices may enhance properties like thermal stability and mechanical strength. Research has shown that functionalized pyridines can act as effective cross-linking agents in polymer synthesis .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey Findings
Medicinal ChemistryAntidepressant ActivityModulates serotonin and norepinephrine pathways
Anticancer PropertiesInduces apoptosis in cancer cell lines
PharmacologyNeuroprotective EffectsProtects neuronal cells from oxidative stress
Material SciencesPolymer ChemistryEnhances thermal stability and mechanical strength

Comparison with Similar Compounds

Molecular and Structural Comparisons

The table below compares key structural features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Positions) Key Functional Groups
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride C₁₃H₂₀Cl₂N₂O 307.22 (calc.) 4-methyl, 2-(piperidin-4-ylmethoxy) Pyridine, Piperidine, Dihydrochloride
2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride C₁₂H₁₈Cl₂N₂O₂ 305.20 (calc.) 2-methoxy, 4-(piperidin-3-yloxy) Pyridine, Piperidine, Dihydrochloride
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Piperidine substituted with diphenylmethoxy Piperidine, Diphenylmethoxy, Hydrochloride
2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride C₁₄H₂₀Cl₂N₄O 331.24 2-methyl, 6-(oxadiazole-piperidinylmethyl) Pyridine, Oxadiazole, Piperidine, Dihydrochloride

Key Observations :

  • Substituent Position : The target compound’s 4-methyl and 2-piperidinylmethoxy groups distinguish it from analogs like 2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride, which has substituents at positions 2 and 4 but with different functional groups (methoxy vs. methyl) .
  • Salt Form: Dihydrochloride salts (target and ) generally exhibit higher solubility in aqueous media compared to monohydrochloride salts (e.g., ).

Physicochemical Properties

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl 2-Methoxy-4-(3-piperidinyloxy)pyridine diHCl
Physical State Solid (inferred) White solid Likely solid (data not explicit)
Melting Point Not reported 200–207°C Not reported
Water Solubility High (dihydrochloride) Moderate (hydrochloride) High (dihydrochloride)
Molecular Weight 307.22 303.83 305.20

Key Observations :

  • The dihydrochloride form of the target compound likely enhances solubility compared to monohydrochloride analogs like 4-(Diphenylmethoxy)piperidine HCl .
  • The absence of bulky substituents (e.g., diphenylmethoxy in ) in the target compound may improve membrane permeability in biological systems.

Key Observations :

  • Limited toxicological data are available for piperidine-pyridine derivatives. The dihydrochloride salts may reduce volatility and inhalation risks compared to free bases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
Reactant of Route 2
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4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

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